Indolactam V functions as a PKC activator. It binds to various PKC isozymes (alpha, beta, gamma, delta, epsilon, and eta) with high affinity [1, 2]. This binding triggers downstream cellular signaling pathways involved in cell growth, differentiation, and proliferation. Researchers use Indolactam V to study PKC function and its role in various biological processes.
Sources:* [1] Kazanietz MG et al. (1984). Microbial toxins that stimulate protein kinase C activity. The Journal of biological chemistry, 259(20):12156-12162. * [2] Masuda A et al. (2002). Binding selectivity of conformationally restricted analogues of (-)-indolactam-V to the C1 domains of protein kinase C isozymes. Bioscience, biotechnology, and biochemistry, 66(7):1615-1617.
(-)-Indolactam V is an indole alkaloid derived from the marine cyanobacterium Lyngbya majuscula. This compound is notable for its potent activity as a protein kinase C activator, which plays a crucial role in various cellular signaling pathways. The structural formula of (-)-Indolactam V includes a unique indole ring system that contributes to its biological properties. It is recognized for its ability to mimic the action of phorbol esters, making it an important tool in biochemical research.
Indolactam V acts as a potent activator of various PKC isozymes, including α, β, γ, δ, ε, and η, with nanomolar Ki values []. The exact mechanism of activation is still being explored, but it's believed to involve binding to the regulatory domain of PKC, leading to conformational changes and subsequent enzyme activation []. This activation can influence various cellular processes, including cell proliferation, differentiation, and survival.
The biological activity of (-)-Indolactam V is primarily linked to its role as an activator of protein kinase C. This activation has implications in:
The synthesis of (-)-Indolactam V has been approached through various methods:
(-)-Indolactam V has diverse applications in scientific research:
Interaction studies involving (-)-Indolactam V have revealed insights into its mechanism of action:
Several compounds share structural or functional similarities with (-)-Indolactam V. Here are notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Teleocidin B | Similar indole structure | More potent tumor promoter compared to (-)-Indolactam V |
Lyngbyatoxin A | Indole alkaloid with similar activity | Exhibits neurotoxic properties |
Pendolmycin | Related indole alkaloid | Different binding affinities towards protein kinase C |
Uniqueness of (-)-Indolactam V:
Unlike its counterparts, (-)-Indolactam V is distinguished by its specific activation profile across multiple protein kinase C isozymes and its relatively selective modulation of cellular signaling pathways. Its unique structure also allows for distinct interactions that are not observed with other similar compounds.
(-)-Indolactam V exerts its biological effects through direct binding to the conserved C1 domains of protein kinase C isozymes [1] [7]. The C1 domains function as hydrophobic switches that contain a hydrophobic surface interrupted by a hydrophilic cleft [8]. The compound inserts into this hydrophilic cleft, completing the hydrophobic surface and providing additional hydrophobic structural elements that drive membrane association [8] [9]. This binding event triggers conformational changes in protein kinase C that lead to enzymatic activation and altered subcellular localization [1] [8].
The molecular mechanism involves (-)-Indolactam V binding to protein kinase C in its cis-twist conformation, forming optimal hydrogen bond interactions [7] [10]. The compound's hydrophobic groups engage in specific hydrophobic interactions with conserved hydrophobic residues in protein kinase C [7]. Computational docking studies have revealed that the binding mode is entirely consistent with known structure-activity relationships and provides the structural basis for designing novel, high-affinity, isozyme-selective protein kinase C ligands [7] [10].
Upon binding to the C1 domain, (-)-Indolactam V facilitates the translocation of protein kinase C from the cytosol to cellular membranes [1] [11]. This translocation event is critical for full enzymatic activation, as it positions the kinase in proximity to its membrane-associated substrates [1]. The membrane translocation process involves the displacement of phorbol ester binding, with (-)-Indolactam V competing for the same binding site as endogenous diacylglycerol [1] [12].
The compound induces changes in muscarinic receptor functions and causes decreased sensitivity of cells to muscarinic agonist-induced calcium mobilization [1] [11]. These effects are similar in magnitude to those observed with phorbol ester tetradecanoyl phorbol acetate, confirming that (-)-Indolactam V functions as a full activator of protein kinase C [1]. The activation process does not require significant changes in resting membrane potential or electrical input resistance, indicating that the effects are specifically mediated through protein kinase C activation rather than general membrane perturbation [12].
(-)-Indolactam V demonstrates varying degrees of selectivity across different protein kinase C isozymes [13] [14]. The compound activates protein kinase C-alpha, beta, gamma, delta, epsilon, and eta with nanomolar potency, but shows preferential activation of certain isozymes under specific conditions [14]. At concentrations of 1-100 nanomolar, (-)-Indolactam V preferentially activates protein kinase C-alpha in a diacylglycerol-like manner, while at higher concentrations (1 micromolar), other subtypes are activated as well [14].
The selectivity profile is influenced by structural differences in the C1 domains of different isozymes [13]. Novel protein kinase C isozymes (delta, epsilon, eta, theta) generally show higher binding affinity for (-)-Indolactam V compared to conventional isozymes (alpha, beta, gamma) [13]. This selectivity is attributed to specific amino acid differences in the C1 domains, particularly the presence of tryptophan versus tyrosine at position 22 in the C1B domain, which affects diacylglycerol affinity [15].
(-)-Indolactam V has been identified as a small molecule capable of directing the differentiation of human embryonic stem cells into pancreatic lineage cells [5] [6]. High-content chemical screening revealed that (-)-Indolactam V induces the formation of a substantial number of Pdx1-expressing cells from human embryonic stem cells [5]. These Pdx1-expressing cells represent pancreatic progenitors that can contribute to endocrine, exocrine, and duct cell lineages both in vitro and in vivo [5] [6].
The mechanism of pancreatic differentiation involves (-)-Indolactam V working specifically at one stage of pancreatic development, inducing pancreatic progenitors from definitive endoderm [5]. The compound functions in combination with other signaling molecules, including fibroblast growth factor 10 and retinoic acid, to promote the expression of pancreatic markers such as pancreatic and duodenal homeobox 1, neurogenin 3, and neurogenic differentiation 1 [16] [17].
The application of (-)-Indolactam V in stem cell differentiation follows carefully orchestrated protocols that recapitulate normal pancreatic development [6] [16]. The differentiation process begins with the formation of definitive endoderm using activin A and Wnt3a, followed by gut tube endoderm formation with fibroblast growth factor 10 and KAAD-cyclopamine [16] [17]. (-)-Indolactam V is then introduced along with retinoic acid to generate pancreatic progenitors expressing critical transcription factors [16] [17].
The efficiency of pancreatic differentiation is significantly enhanced when (-)-Indolactam V is combined with glucagon-like peptide-1 in the final stages of the protocol [17]. This combination results in the generation of glucose-responsive, insulin-secreting cells that express mature pancreatic markers including insulin, glucagon, somatostatin, and glucose transporter 2 [17]. The resulting cells demonstrate functional characteristics of pancreatic beta cells, including the ability to secrete insulin in response to glucose stimulation [17].
The differentiation-inducing effects of (-)-Indolactam V are mediated through protein kinase C activation and subsequent downstream signaling cascades [5] [18]. Protein kinase C activation leads to changes in gene expression patterns that promote pancreatic fate specification [18]. The compound has been shown to increase the levels of regulator of G protein signaling 2 protein, which regulates G protein-coupled receptor signaling and may contribute to the differentiation process [18].
The molecular mechanism involves the coordinated expression of pancreatic transcription factors in a temporal sequence that mirrors normal pancreatic development [17]. (-)-Indolactam V treatment results in the sequential expression of FOXA2 and SOX17 (definitive endoderm markers), followed by PDX1, NGN3, and NEUROD1 (pancreatic progenitor markers), and finally insulin, glucagon, and other mature pancreatic hormones [17]. This coordinated gene expression program is essential for generating functional pancreatic cells from embryonic stem cells [17].
Comprehensive binding studies have revealed distinct affinity patterns for (-)-Indolactam V across protein kinase C isozymes [13] [19]. Using synthetic C1 peptide libraries representing all protein kinase C isozymes, researchers have determined precise inhibition constants (Ki values) for each isozyme [13]. The binding affinities range from 5.5 nanomolar for protein kinase C-eta to 89 nanomolar for protein kinase C-gamma, representing a 16-fold difference in binding strength [13].
The binding data reveals a clear preference for novel protein kinase C isozymes over conventional isozymes [13]. Novel protein kinase C isozymes (delta, epsilon, eta, theta) consistently demonstrate higher binding affinities, with Ki values ranging from 5.5 to 11.0 nanomolar [13]. In contrast, conventional protein kinase C isozymes (alpha, beta, gamma) show lower affinities, with Ki values ranging from 19.0 to 89.0 nanomolar [13]. This selectivity pattern has important implications for understanding the biological specificity of (-)-Indolactam V action.
The selectivity of (-)-Indolactam V for different protein kinase C isozymes is determined by specific structural features of the C1 domains [13] [20]. Docking simulation studies suggest that the isopropyl group at position 12 of (-)-Indolactam V is positioned close to leucine-24 of the protein kinase C-delta C1B domain [13]. Conventional protein kinase C isozymes (alpha and beta) have aromatic phenylalanine residues at position 24, while other C1 domains contain aliphatic leucine or isoleucine residues [13].
The CH/π interaction between the indole ring of (-)-Indolactam V and proline-11 of the protein kinase C C1B domain plays a crucial role in binding affinity [20]. This interaction involves the hydrogen atom at position 4 of proline-11 and contributes significantly to the overall binding energy [20]. Mutations that disrupt this CH/π interaction result in approximately 10-fold reduction in binding affinity, demonstrating its importance for high-affinity binding [20].
When compared to other protein kinase C activators, (-)-Indolactam V demonstrates unique binding characteristics [14]. Phorbol 12,13-dibutyrate and 12-O-tetradecanoylphorbol 13-acetate show different selectivity patterns, with phorbol esters generally being more potent across all isozymes [14]. Bryostatin-1 activation of protein kinase C-alpha reaches only half of the TPA response, whereas other subtypes are activated more effectively by bryostatin-1 [14].
The weak tumor promoter resiniferonol 9,13,14-orthophenyl acetate mainly stimulates protein kinase C-alpha and protein kinase C-gamma at 1 micromolar concentration, while protein kinase C-epsilon and protein kinase C-eta are much less activated [14]. In contrast, (-)-Indolactam V, along with sapintoxin D, mezerein, and resiniferatoxin, preferentially activates protein kinase C-alpha in a diacylglycerol-like manner at nanomolar concentrations [14].
The binding selectivity of (-)-Indolactam V has important functional implications for its biological activities [13]. The preferential activation of novel protein kinase C isozymes may contribute to its effectiveness in stem cell differentiation, as these isozymes are often involved in differentiation processes [22]. The selectivity also provides opportunities for developing more specific therapeutic interventions that target particular protein kinase C-mediated pathways [13].
The differential binding affinities may explain why (-)-Indolactam V is effective at inducing specific cellular responses while avoiding some of the broader effects associated with non-selective protein kinase C activation [5]. This selectivity profile makes (-)-Indolactam V a valuable research tool for dissecting the roles of individual protein kinase C isozymes in various biological processes [13] [22].